molecular formula C20H21IN2O4 B11529724 Benzyl 4-hydroxy-2-[(4-iodo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate

Benzyl 4-hydroxy-2-[(4-iodo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate

Cat. No.: B11529724
M. Wt: 480.3 g/mol
InChI Key: XXYBVLCEZVKIBJ-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxy-2-[(4-iodo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C20H21IN2O4 This compound is characterized by the presence of a benzyl group, a hydroxy group, an iodo-substituted phenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-hydroxy-2-[(4-iodo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate typically involves multiple stepsThe final step involves the deprotection of the hydroxy group to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-hydroxy-2-[(4-iodo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 4-hydroxy-2-[(4-iodo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxy-2-[(4-iodo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-hydroxy-2-[(4-chloro-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate
  • Benzyl 4-hydroxy-2-[(4-bromo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate
  • Benzyl 4-hydroxy-2-[(4-fluoro-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of Benzyl 4-hydroxy-2-[(4-iodo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate lies in the presence of the iodo-substituted phenyl group, which imparts distinct chemical and biological properties compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in unique interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity .

Properties

Molecular Formula

C20H21IN2O4

Molecular Weight

480.3 g/mol

IUPAC Name

benzyl 4-hydroxy-2-[(4-iodo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H21IN2O4/c1-13-9-15(21)7-8-17(13)22-19(25)18-10-16(24)11-23(18)20(26)27-12-14-5-3-2-4-6-14/h2-9,16,18,24H,10-12H2,1H3,(H,22,25)

InChI Key

XXYBVLCEZVKIBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2CC(CN2C(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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